2-Methyl-3-(pyridin-3-yl)but-2-enenitrile
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Overview
Description
2-Methyl-3-(pyridin-3-yl)but-2-enenitrile is an organic compound with the molecular formula C10H10N2 It is a derivative of pyridine and is characterized by the presence of a nitrile group and a methyl group attached to a but-2-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-3-yl)but-2-enenitrile can be achieved through several methods. One common approach involves the reaction of 3-iodopyridine with 2-Methyl-3-butyn-2-ol in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and copper iodide (CuI) under an argon atmosphere. The reaction is typically carried out in tetrahydrofuran (THF) and triethylamine (Et3N) at room temperature for several hours. The resulting mixture is then purified through silica gel flash column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyridin-3-yl)but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxides, primary amines, and substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-3-(pyridin-3-yl)but-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyridin-3-yl)but-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol
- 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
Uniqueness
2-Methyl-3-(pyridin-3-yl)but-2-enenitrile is unique due to its specific structural features, including the presence of both a nitrile group and a but-2-ene backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(E)-2-methyl-3-pyridin-3-ylbut-2-enenitrile |
InChI |
InChI=1S/C10H10N2/c1-8(6-11)9(2)10-4-3-5-12-7-10/h3-5,7H,1-2H3/b9-8+ |
InChI Key |
NIDQILVKFRJMGB-CMDGGOBGSA-N |
Isomeric SMILES |
C/C(=C(/C)\C1=CN=CC=C1)/C#N |
Canonical SMILES |
CC(=C(C)C1=CN=CC=C1)C#N |
Origin of Product |
United States |
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